N'-[(E)-1-(3-PYRIDYL)METHYLIDENE]-3-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZOHYDRAZIDE
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Overview
Description
N’-[(E)-1-(3-PYRIDYL)METHYLIDENE]-3-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZOHYDRAZIDE is a complex organic compound known for its unique structural properties. It features a pyridine ring, a trifluoroethoxy group, and a benzohydrazide moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1-(3-PYRIDYL)METHYLIDENE]-3-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZOHYDRAZIDE typically involves the condensation of 3-pyridinecarboxaldehyde with 3-[(2,2,2-trifluoroethoxy)methyl]benzohydrazide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-70°C to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-1-(3-PYRIDYL)METHYLIDENE]-3-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoroethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varied functional groups.
Scientific Research Applications
N’-[(E)-1-(3-PYRIDYL)METHYLIDENE]-3-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N’-[(E)-1-(3-PYRIDYL)METHYLIDENE]-3-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZOHYDRAZIDE involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions, while the trifluoroethoxy group can participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis[(E)-(1-pyridyl)methylidene]-1,3-propanediamine
- 2-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methylthio-1H-benzimidazole
Uniqueness
N’-[(E)-1-(3-PYRIDYL)METHYLIDENE]-3-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZOHYDRAZIDE is unique due to its combination of a pyridine ring and a trifluoroethoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[(E)-pyridin-3-ylmethylideneamino]-3-(2,2,2-trifluoroethoxymethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O2/c17-16(18,19)11-24-10-12-3-1-5-14(7-12)15(23)22-21-9-13-4-2-6-20-8-13/h1-9H,10-11H2,(H,22,23)/b21-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQOHANADGOVBO-ZVBGSRNCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NN=CC2=CN=CC=C2)COCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(=O)N/N=C/C2=CN=CC=C2)COCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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